molecular formula C8H13NO2 B2697774 N-Methoxy-N-methyl-3-cyclopentenecarboxamide CAS No. 248275-70-9; 90222-79-0

N-Methoxy-N-methyl-3-cyclopentenecarboxamide

Cat. No. B2697774
M. Wt: 155.197
InChI Key: GYUWPOYEOYDQOY-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a solution of cyclopent-3-ene-1-carboxylic acid (80.0 g, 0.71 mol) in dichloromethane (300 ml) was added 1,1′-carbonyldiimidazole (127.5 g, 0.78 mol) slowly and the reaction mixture was stirred at room temperature for 1 h. N,O-dimethylhydroxylamine (76.7 g, 0.78 mol) was added and stirred for 18 h at room temperature. The reaction mixture was poured into water (300 ml) and extracted with dichloromethane (100 ml). The organic extracts were washed with hydrochloric acid (1N, 2×200 ml) and then with brine before filtering through cotton wool, drying and concentrating. The product was purified by flash chromatography using silica gel eluting with dichloromethane to give the title compound (116.78 g, 95%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([OH:8])=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:21][NH:22][O:23][CH3:24].O>ClCCl>[CH3:21][N:22]([O:23][CH3:24])[C:6]([CH:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:8]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Name
Quantity
127.5 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
76.7 g
Type
reactant
Smiles
CNOC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml)
WASH
Type
WASH
Details
The organic extracts were washed with hydrochloric acid (1N, 2×200 ml)
FILTRATION
Type
FILTRATION
Details
with brine before filtering through cotton wool
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)C1CC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116.78 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.